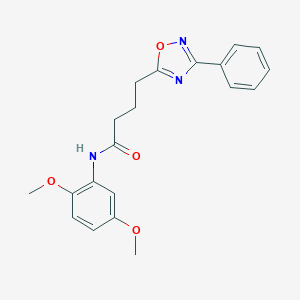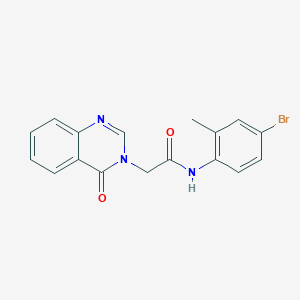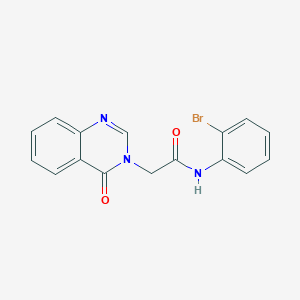![molecular formula C23H17N3O3 B277591 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide, also known as OA-02, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to be able to modulate the immune system.
実験室実験の利点と制限
One of the advantages of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the role of these targets in disease. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide is that it may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide. One area of interest is the development of new therapies for inflammatory diseases and cancer based on the compound's anti-inflammatory and anti-cancer properties. Another area of interest is the study of the compound's effects on the immune system and its potential applications in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide and to identify any potential off-target effects that may limit its usefulness in experimental settings.
合成法
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide involves several steps, including the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by the reaction of the resulting compound with 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide.
科学的研究の応用
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for a variety of diseases.
特性
製品名 |
2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C23H17N3O3 |
分子量 |
383.4 g/mol |
IUPAC名 |
N-(3-benzoylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H17N3O3/c27-21(14-26-15-24-20-12-5-4-11-19(20)23(26)29)25-18-10-6-9-17(13-18)22(28)16-7-2-1-3-8-16/h1-13,15H,14H2,(H,25,27) |
InChIキー |
YRIMGOHNFMJQKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277527.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)


